N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[(4-acetamido-2-methylphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-5-11(15-9(2)16)4-3-10(8)7-14-12(17)6-13/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNQPGBGRVIILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide typically involves the reaction of 4-(acetylamino)-2-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 4-(acetylamino)-2-methylbenzoic acid and 2-chloroacetamide.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the acetylamino group.
Scientific Research Applications
N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical behavior of chloroacetamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points and Solubility: The target compound’s methyl group may lower its melting point compared to non-methylated analogs (e.g., N-[4-(Acetylamino)benzyl]-2-chloroacetamide) due to reduced crystallinity. Derivatives with polar groups (e.g., –NO₂ in ) exhibit higher solubility in polar solvents, whereas the target compound’s lipophilicity may favor membrane permeability.
Biological Activity
N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds containing the chloroacetamide group exhibit significant antimicrobial properties. A study focused on derivatives of chloroacetamides found that they displayed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported, with some showing potent activity comparable to standard antibiotics.
Table 1: Antimicrobial Activity of Chloroacetamide Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 50 | 95 |
| Reference Antibiotic (e.g., Rifampicin) | 25 | 100 |
This table highlights the compound's effectiveness in inhibiting microbial growth, indicating its potential as a lead compound in antibiotic development.
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. A study synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines. The results showed that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells.
Case Study: Anticancer Evaluation
In a recent study, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC values were determined using an MTT assay:
- MCF-7 Cells: IC = 30 μM
- HeLa Cells: IC = 45 μM
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells.
- Antimicrobial Mechanism: The chloroacetamide group is believed to interfere with bacterial protein synthesis by binding to specific targets within the bacterial ribosome.
- Anticancer Mechanism: The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Q & A
Q. What are the common synthetic routes for preparing N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide and its derivatives?
The synthesis typically involves reacting substituted aromatic amines with chloroacetyl chloride under controlled conditions. For example:
- Step 1 : Aromatic amines (e.g., 4-(acetylamino)-2-methylbenzylamine) are treated with chloroacetyl chloride in a polar aprotic solvent (e.g., dry acetone or THF) at 0–5°C to form the acetamide backbone .
- Step 2 : Post-functionalization may involve coupling with phenols or heterocycles using K₂CO₃ and KI as catalysts .
- Critical parameters : Temperature control during chloroacetyl chloride addition prevents side reactions like hydrolysis. Yield optimization often requires stoichiometric adjustments of the amine-to-chloroacetyl chloride ratio (typically 1:1.2) .
Q. How is the structural identity of this compound confirmed in synthetic studies?
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and torsional conformations. For example, used this method to redetermine the structure of a related compound, identifying discrepancies in earlier reports .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Peaks for the acetylamino group (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and chloroacetamide (δ ~4.2 ppm for CH₂Cl) are diagnostic .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
Q. What are the typical applications of N-substituted chloroacetamides in materials science?
These compounds serve as intermediates for functionalized polymers or sensors. For instance, describes a thiacalixarene derivative where the chloroacetamide moiety binds Hg(II) ions via sulfur and oxygen atoms, enabling fluorescence-based detection .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?
- Solvent selection : Dry acetone minimizes hydrolysis of chloroacetyl chloride compared to aqueous solvents .
- Catalytic systems : KI/K₂CO₃ enhances nucleophilic substitution in coupling reactions with phenols (e.g., achieved >75% yield using this system) .
- Temperature gradients : Slow warming from 0°C to room temperature reduces side product formation (e.g., diacetylation) .
Q. How do structural modifications (e.g., substituent position) affect the compound’s biological or chemical activity?
- Electron-withdrawing groups (EWGs) : Substitution at the 4-position (e.g., nitro groups in ) increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .
- Steric effects : Bulky substituents on the benzyl ring (e.g., tert-butyl in ) reduce aggregation in solution, improving sensor performance .
- Data-driven example : In , derivatives with para-chloro substituents showed higher antimicrobial activity compared to ortho-substituted analogs, attributed to improved membrane penetration .
Q. What computational methods are used to predict binding interactions of this compound derivatives with biological targets?
- Molecular docking : Software like AutoDock Vina models interactions between the chloroacetamide’s electrophilic carbonyl and target proteins (e.g., used docking to explain Hg(II) binding) .
- DFT calculations : Predict charge distribution on the acetylamino group, guiding rational design of derivatives with optimized binding affinities .
Q. How can researchers resolve contradictions in reported structural data for chloroacetamide derivatives?
- Multi-technique validation : Combine X-ray crystallography (absolute conformation), NMR (dynamic solution behavior), and IR (functional group verification) to address discrepancies (e.g., corrected a misassigned benzoyl group using crystallography) .
- Crystallographic databases : Cross-reference with Cambridge Structural Database (CSD) entries to identify common packing motifs or hydrogen-bonding patterns .
Data Contradiction Analysis
Q. Why do yields vary significantly across synthetic protocols for similar chloroacetamide derivatives?
- Key factors :
- Purity of starting materials : Impurities in aromatic amines (e.g., ) reduce effective molar ratios, lowering yields .
- Workup procedures : Inadequate washing (e.g., incomplete removal of unreacted chloroacetyl chloride) may inflate reported yields .
- Catalyst efficiency : KI/K₂CO₃ systems () outperform AlCl₃ () in moisture-sensitive reactions due to better stability .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
